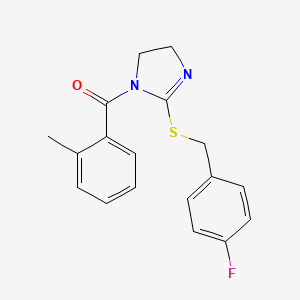
3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (UV, IR, NMR, MS). It may also include its acidity or basicity, its stereochemistry, and its reactivity with common reagents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinazoline derivatives, including structures similar to the compound , have been synthesized and evaluated for their potential antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens, indicating their potential as lead compounds for the development of new antimicrobial agents. For example, Desai et al. (2007) synthesized new quinazolines that exhibited antibacterial and antifungal activities against organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Anticancer Activity
Another significant area of research is the evaluation of quinazoline derivatives for their anticancer properties. Compounds within this class have been tested for their efficacy against various cancer cell lines, including breast cancer MCF-7 cells. These studies indicate that certain quinazoline derivatives possess significant anticancer activity, which could be harnessed for therapeutic applications. Gaber et al. (2021) conducted research on quinazoline derivatives, assessing their impact on breast cancer cells and finding notable anticancer effects (Gaber et al., 2021).
Anti-Inflammatory and Analgesic Agents
Research into the application of quinazoline derivatives also extends into anti-inflammatory and analgesic drug development. Compounds with specific structural modifications have shown promising results in inhibiting enzymes involved in inflammation, offering potential pathways for the development of new anti-inflammatory and analgesic medications. Abu-Hashem et al. (2020) synthesized novel compounds derived from quinazoline and reported their significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular Agents
The antitubercular activity of quinazoline derivatives has also been a focus, with studies demonstrating the potential of these compounds in combating Mycobacterium tuberculosis. The synthesis of novel quinazoline derivatives and their subsequent evaluation against M. tuberculosis strains highlight the potential of these compounds in addressing the challenge of tuberculosis. Marvadi et al. (2020) developed novel quinazoline derivatives that exhibited potent inhibitory effects against M. tuberculosis, presenting a promising avenue for antitubercular drug development (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Safety And Hazards
properties
CAS RN |
422273-47-0 |
|---|---|
Product Name |
3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molecular Formula |
C22H25ClN4O2S |
Molecular Weight |
444.98 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25ClN4O2S/c1-3-26(4-2)12-11-24-20(28)15-9-10-17-19(13-15)25-22(30)27(21(17)29)14-16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,28)(H,25,30) |
InChI Key |
QQQOBRBCQSBQOY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



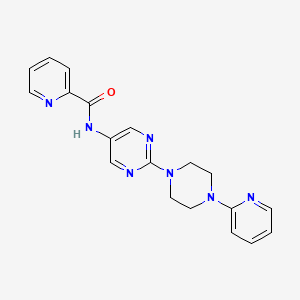
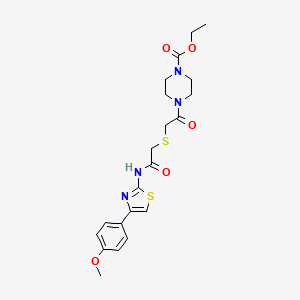
![3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2700382.png)
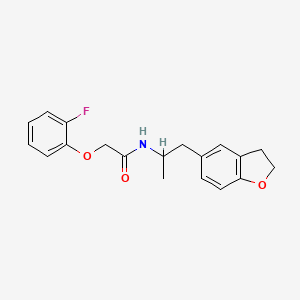
![(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2700384.png)
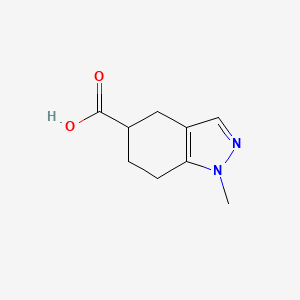

![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)
![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)
![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)
![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)
